molecular formula C16H23N3O3 B3235469 (S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester CAS No. 1354014-72-4

(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No. B3235469
CAS RN: 1354014-72-4
M. Wt: 305.37 g/mol
InChI Key: GRZDHQVUMDTAHC-AWEZNQCLSA-N
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Description

“(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I have .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight . Unfortunately, the specific physical and chemical properties for this compound are not available in the sources I have.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, the specific safety and hazards information for this compound is not available in the sources I have .

properties

IUPAC Name

benzyl (3S)-3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(15(20)10-17)14-8-5-9-19(11-14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZDHQVUMDTAHC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124883
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoacetyl)methylamino]-, phenylmethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS RN

1354014-72-4
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoacetyl)methylamino]-, phenylmethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354014-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoacetyl)methylamino]-, phenylmethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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